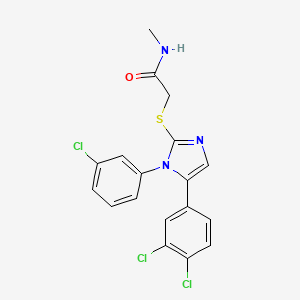

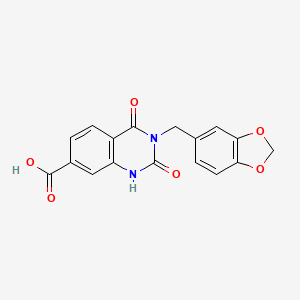

![molecular formula C20H25N3O3S B2848428 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-92-1](/img/structure/B2848428.png)

4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in medicinal chemistry due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazo[1,2-a]pyridine moiety is a fused ring system containing three nitrogen atoms . The butoxy and benzenesulfonamide groups attached to this ring system would further add to the complexity of the molecule.Applications De Recherche Scientifique

Antimicrobial Activity

Research highlights the antimicrobial properties of compounds related to 4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide. A study focused on the synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating significant antimicrobial activity against various bacteria and fungi. This suggests the potential of these compounds in addressing resistant microbial strains and infections (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Properties

The development of novel sulfonamide derivatives, including those structurally related to this compound, has been a focus for their potential as anticancer agents. For instance, novel N-(guanidinyl)benzenesulfonamides showed promising activity against human tumor breast cell lines, indicating the therapeutic potential of these compounds in oncology (Ghorab, El-Gazzar, & Alsaid, 2014).

Enzyme Inhibition and Potential Therapeutic Applications

Compounds structurally akin to this compound have been studied for their enzyme inhibitory properties and potential therapeutic applications. For example, sulfonamides incorporating 1,3,5-triazine structural motifs showed notable inhibitory profiles against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are linked to diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).

Anticonvulsant Agents

Research into the synthesis of new hybrid anticonvulsant agents combines elements of well-known antiepileptic drugs. The integration of 2-(2,5-dioxopyrrolidin-1-yl) derivatives, potentially similar in action to this compound, into new compounds has shown promising results in preclinical seizure models, offering a new approach to treating epilepsy (Kamiński et al., 2015).

Environmental and Biological Sensing

The development of sensitive and selective detection techniques for environmental and biological monitoring is crucial. Compounds like this compound, and their derivatives, have been employed in designing reaction-based fluorescent probes for the discrimination of toxic benzenethiols and biologically active aliphatic thiols, demonstrating the adaptability of these compounds in various scientific applications (Wang et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-butoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-3-4-13-26-18-5-7-19(8-6-18)27(24,25)21-11-9-17-15-23-12-10-16(2)14-20(23)22-17/h5-8,10,12,14-15,21H,3-4,9,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVBRTZZIBAQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

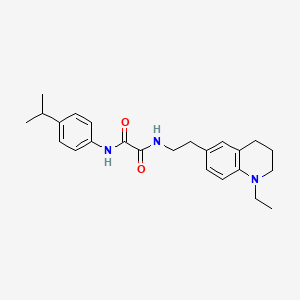

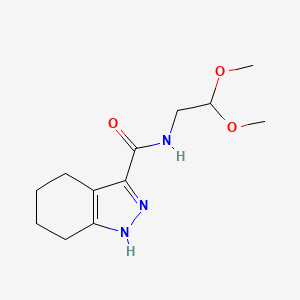

![N-[2-(diethylamino)-3-phenylpropyl]prop-2-enamide](/img/structure/B2848347.png)

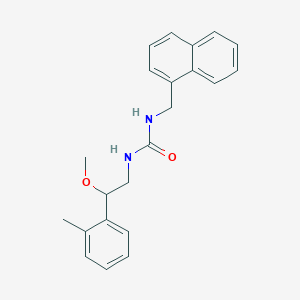

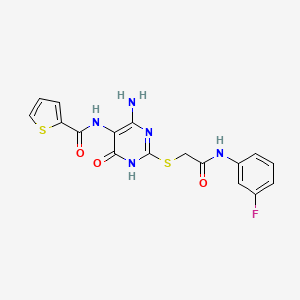

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2848350.png)

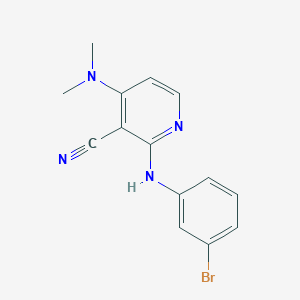

![4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2848353.png)

![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2848354.png)

![4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2848362.png)

![6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2848363.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2848367.png)